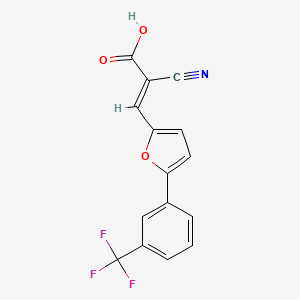

![molecular formula C13H11ClN4OS B2568082 (E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1173399-33-1](/img/structure/B2568082.png)

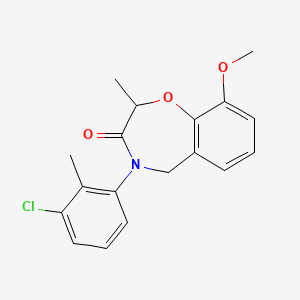

(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Semiconductors for Plastic Electronics

The compound, which contains a thiazolo[5,4-d]thiazole fused (bi)heterocycle, is an electron-deficient system with high oxidative stability and a rigid planar structure . This makes it a promising building block in the synthesis of semiconductors for plastic electronics .

Organic Photovoltaics

The compound’s electron-deficient system and efficient intermolecular π–π overlap make it suitable for applications in organic photovoltaics . The aryl-functionalized thiazolo[5,4-d]thiazole derivatives expand the conjugated backbone of the semiconducting material .

Organic Electronics

The parent thiazolo[5,4-d]thiazole moiety of the compound possesses appealing features towards applications in organic electronics .

Photodynamic Therapy (PDT) for Cancer Treatment

The compound has been used to develop a new amphiphilic organic compound with positive charge, which shows special dual organelle targeting to lysosomes and mitochondria . This compound exhibits bright near-infrared aggregation-induced emission (AIE), high singlet oxygen (1O2) quantum yield (0.442), good biocompatibility, and photostability . It can be used as a two-photon imaging agent for fine observation of live cells and tissue vascular networks . After light irradiation, it induces apoptosis by causing significant reduction in mitochondrial membrane potential (MMP), abnormal mitochondrial morphology, and destruction of phagosomes and lysosomes . In vivo experiments show that it can effectively inhibit tumor growth under light irradiation .

Two-Photon Imaging

The compound can be used as a two-photon imaging agent for fine observation of live cells and tissue vascular networks .

Antibacterial Activity

Although not directly related to the compound, derivatives of 3-methylbenzo[d]thiazol have shown superior antibacterial activity . This suggests potential for further research into the antibacterial properties of the compound.

Propiedades

IUPAC Name |

N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4OS/c1-17-11-8(14)4-3-5-10(11)20-13(17)16-12(19)9-6-7-15-18(9)2/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSJMUWKMLNMJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)N=C2N(C3=C(S2)C=CC=C3Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-cyclohexylacetamide](/img/structure/B2567999.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2568003.png)

![N-(2,6-difluorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2568004.png)

![8-Methylsulfanyl-4-phenyl-4,5,7,9-tetrazatricyclo[7.5.0.02,6]tetradeca-1,5,7-trien-3-one](/img/structure/B2568007.png)

![Methyl 4-(2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2568008.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide](/img/structure/B2568011.png)

![5-(2-{[(2-Bromobenzyl)oxy]imino}ethyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B2568012.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2568013.png)